molecular formula C7H4BrNOS B3317466 Oxazole, 4-bromo-5-(2-thienyl)- CAS No. 959977-82-3

Oxazole, 4-bromo-5-(2-thienyl)-

Cat. No. B3317466
CAS RN: 959977-82-3
M. Wt: 230.08 g/mol
InChI Key: XJLCBTSGHUNCJY-UHFFFAOYSA-N
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Description

“Oxazole, 4-bromo-5-(2-thienyl)-” is a chemical compound that belongs to the class of oxazoles . Oxazoles are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring . They are known for their wide spectrum of biological activities and are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxazole compounds, including “Oxazole, 4-bromo-5-(2-thienyl)-”, often involves the use of tosylmethylisocyanides (TosMICs) in a reaction known as the van Leusen reaction . This reaction is considered one of the most appropriate strategies for preparing oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of “Oxazole, 4-bromo-5-(2-thienyl)-” includes a five-membered ring with one nitrogen atom and one oxygen atom . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Chemical Reactions Analysis

Oxazole compounds, including “Oxazole, 4-bromo-5-(2-thienyl)-”, can undergo a variety of chemical reactions . These reactions often involve the use of these versatile heterocycles as intermediates, catalytic ligands, and pharmaceutical building blocks .

Mechanism of Action

The mechanism of action of “Oxazole, 4-bromo-5-(2-thienyl)-” and other oxazole-based molecules is largely due to their ability to bind with a widespread spectrum of receptors and enzymes in biological systems through various non-covalent interactions .

Safety and Hazards

“Oxazole, 4-bromo-5-(2-thienyl)-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

The future directions for “Oxazole, 4-bromo-5-(2-thienyl)-” and other oxazole-based molecules are promising. Due to their broad biological activities and their potential as a central scaffold in medicinal chemistry, researchers globally are synthesizing diverse oxazole derivatives and screening them for various biological activities . The aim is to discover potential oxazole-based medicinal compounds valuable for drug discovery and synthesis .

properties

IUPAC Name

4-bromo-5-thiophen-2-yl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-7-6(10-4-9-7)5-2-1-3-11-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLCBTSGHUNCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N=CO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723521
Record name 4-Bromo-5-(thiophen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole, 4-bromo-5-(2-thienyl)-

CAS RN

959977-82-3
Record name 4-Bromo-5-(thiophen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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